molecular formula C18H13NO5 B13738250 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate CAS No. 129288-40-0

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate

Cat. No.: B13738250
CAS No.: 129288-40-0
M. Wt: 323.3 g/mol
InChI Key: QIRZZMTXLLSCRG-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is a complex organic compound that belongs to the class of oxazolidinecarboxylates. This compound is characterized by the presence of a fluorenylmethyl group attached to an oxazolidine ring, which is further substituted with a carboxylate group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate typically involves the reaction of fluorenylmethyl chloride with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols.

Scientific Research Applications

9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-9-ylmethyl 2,5-dioxo-4-methyl-3-oxazolidinecarboxylate
  • 9H-Fluoren-9-ylmethyl 2,5-dioxo-4-phenyl-3-oxazolidinecarboxylate

Uniqueness

Compared to similar compounds, 9H-Fluoren-9-ylmethyl 2,5-dioxo-3-oxazolidinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenylmethyl group provides stability and enhances its reactivity in various chemical reactions.

Properties

CAS No.

129288-40-0

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C18H13NO5/c20-16-9-19(18(22)24-16)17(21)23-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2

InChI Key

QIRZZMTXLLSCRG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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